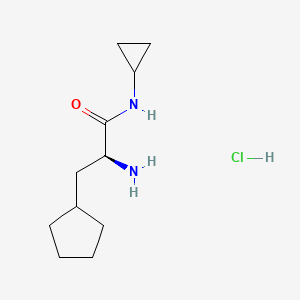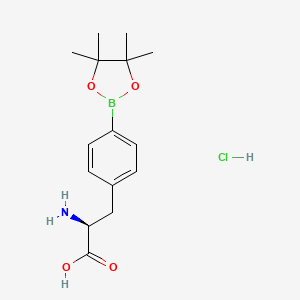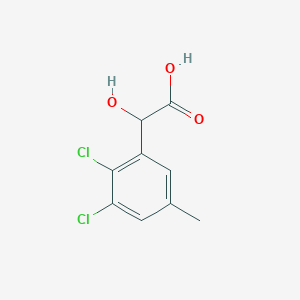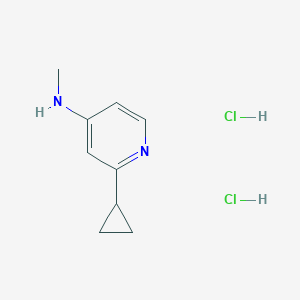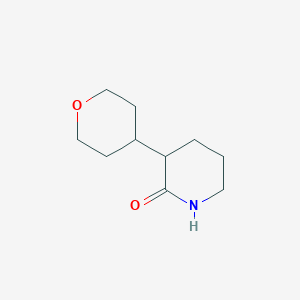
3-(Oxan-4-yl)piperidin-2-one
Overview
Description
Synthesis Analysis
Piperidines, which include “3-(Oxan-4-yl)piperidin-2-one”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidines, including “3-(Oxan-4-yl)piperidin-2-one”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in many pharmaceuticals. The compound 3-(Oxan-4-yl)piperidin-2-one can serve as a precursor in synthesizing substituted piperidines, spiropiperidines, and condensed piperidines, which have significant pharmacological applications .
Development of Anticancer Agents
Research indicates that piperidine derivatives exhibit potential as anticancer agents. The structural flexibility of 3-(Oxan-4-yl)piperidin-2-one allows for the creation of novel compounds that can be tested for their efficacy in inhibiting cancer cell growth .
Antiviral Research
Piperidine nuclei are explored for their antiviral properties3-(Oxan-4-yl)piperidin-2-one could be used to develop new antiviral drugs, especially in the context of emerging diseases where new treatments are urgently needed .
Antimalarial Applications
The fight against malaria has led to the exploration of various heterocyclic compounds. As a piperidine derivative, 3-(Oxan-4-yl)piperidin-2-one may contribute to synthesizing new antimalarial drugs with improved efficacy and reduced resistance .
Antimicrobial and Antifungal Uses
The antimicrobial and antifungal activities of piperidine derivatives make them valuable in developing new treatments for bacterial and fungal infections3-(Oxan-4-yl)piperidin-2-one could be a key intermediate in creating such agents .
Analgesic and Anti-inflammatory Drugs
Piperidine derivatives are known for their analgesic and anti-inflammatory properties3-(Oxan-4-yl)piperidin-2-one can be utilized in the synthesis of new compounds that may offer pain relief and reduce inflammation with fewer side effects .
Alzheimer’s Disease Research
The compound’s potential in synthesizing agents that can interact with neurological pathways makes it a candidate for developing drugs to treat Alzheimer’s disease and other neurodegenerative conditions .
Antipsychotic and Anticoagulant Properties
Finally, piperidine derivatives, including 3-(Oxan-4-yl)piperidin-2-one , are being investigated for their antipsychotic and anticoagulant effects, which could lead to new therapies for psychiatric disorders and conditions requiring blood-thinning medications .
Future Directions
Piperidines, including “3-(Oxan-4-yl)piperidin-2-one”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving the synthesis methods and exploring the potential applications of these compounds in the pharmaceutical industry.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 3-(oxan-4-yl)piperidin-2-one, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
properties
IUPAC Name |
3-(oxan-4-yl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10-9(2-1-5-11-10)8-3-6-13-7-4-8/h8-9H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMKMPVENPOXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-4-yl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




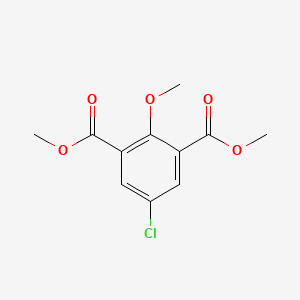


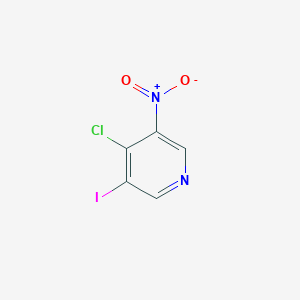

![2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid](/img/structure/B1459757.png)

